PipecuroniumBromide

Description

Overview of Aminosteroidal Neuromuscular Blocking Agents

Aminosteroidal neuromuscular blocking agents are a class of drugs characterized by a steroid nucleus with at least one quaternary ammonium (B1175870) group. wikipedia.orgwfsahq.org This structural feature allows them to act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptor (nAChR), effectively blocking the transmission of nerve impulses to muscles. wikipedia.orgsquarespace.com

These agents are classified as non-depolarizing, meaning they prevent the motor end plate from depolarizing, unlike depolarizing agents such as succinylcholine. wikipedia.org The aminosteroid (B1218566) group includes several clinically important drugs, such as:

Pancuronium (B99182) bromide wikipedia.org

Vecuronium (B1682833) bromide wikipedia.org

Rocuronium (B1662866) bromide wikipedia.org

A key characteristic of aminosteroidal agents is their tendency not to cause histamine (B1213489) release. wfsahq.org Their metabolism primarily occurs in the liver, with subsequent excretion. wfsahq.org

Historical Context of Neuromuscular Blocker Development

The journey to modern neuromuscular blockers began with the study of curare, a plant-derived poison known for its paralytic effects. medigraphic.com The active compound, d-tubocurarine, was isolated and became the first neuromuscular blocking agent used in clinical practice in 1942. This development revolutionized anesthesia by allowing for muscle relaxation independent of the depth of general anesthesia. nih.govecronicon.net

The period after 1942 saw the synthesis of numerous neuromuscular blocking agents, broadly categorized into benzylisoquinolinium and aminosteroidal derivatives. medigraphic.comnih.gov

Evolution from Pancuronium Bromide

Pancuronium bromide, introduced in 1968, was the first aminosteroidal neuromuscular blocking agent. wikipedia.orgdrugbank.com While effective, it was associated with a slow onset of action and cardiovascular side effects, such as tachycardia, due to its vagolytic properties. nih.govglowm.com

The quest for an agent with a more favorable cardiovascular profile and a long duration of action led to further research. This research focused on modifying the pancuronium molecule to eliminate its undesirable effects while retaining its potent neuromuscular blocking activity.

Key Milestones in Pipecuronium (B1199686) Bromide Research

Pipecuronium bromide, introduced in 1982, emerged from these research efforts. drugbank.com It was designed to be a long-acting neuromuscular blocker with minimal cardiovascular side effects. patsnap.commims.com

Key research findings highlighted its advantages:

Hemodynamic Stability: Studies demonstrated that pipecuronium bromide has minimal to no effect on heart rate and blood pressure, making it a safer option for patients with cardiovascular disease. nih.govoup.com A comparative study with pancuronium showed that pipecuronium caused a negligible change in heart rate (-1%) compared to a significant increase with pancuronium (+26%). nih.gov

Potency: Pipecuronium is a highly potent neuromuscular blocker, approximately 2.0 to 3.0 times more potent than pancuronium. nih.gov

Long Duration of Action: It provides prolonged muscle relaxation, making it suitable for lengthy surgical procedures. patsnap.commims.com

Reversibility: The neuromuscular blockade induced by pipecuronium can be effectively and rapidly reversed with anticholinesterase agents like neostigmine (B1678181). nih.gov

The development of pipecuronium bromide marked a significant advancement in the field, offering a long-acting neuromuscular blocker with a superior safety profile compared to its predecessor, pancuronium.

Interactive Data Tables

Pharmacokinetic Properties of Pipecuronium Bromide

| Parameter | Value | Reference |

| Onset of Action | 2.5 - 3 minutes | mims.com |

| Duration of Action | 30 minutes - 2 hours (dose-dependent) | mims.com |

| Elimination Half-Life | 1.7 - 2.3 hours | mims.com |

| Volume of Distribution | 0.25 L/kg | mims.com |

| Metabolism | Converted to less active 3-desacetyl metabolite | mims.com |

| Excretion | Primarily via urine (unchanged) | mims.com |

Comparison of Pipecuronium and Pancuronium

| Feature | Pipecuronium Bromide | Pancuronium Bromide | Reference |

| Introduction Year | 1982 | 1968 | drugbank.com |

| Cardiovascular Effects | Minimal | Tachycardia | nih.govoup.com |

| Potency | 2.0 - 3.0 times more potent | Standard | nih.gov |

| Histamine Release | No | Little to none | glowm.commims.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

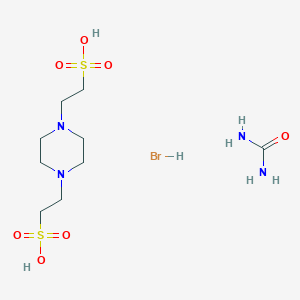

C9H23BrN4O7S2 |

|---|---|

Molecular Weight |

443.3 g/mol |

IUPAC Name |

2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid;urea;hydrobromide |

InChI |

InChI=1S/C8H18N2O6S2.CH4N2O.BrH/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;2-1(3)4;/h1-8H2,(H,11,12,13)(H,14,15,16);(H4,2,3,4);1H |

InChI Key |

WGBNBQWFBCPQRF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.C(=O)(N)N.Br |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Pipecuronium Bromide

Synthetic Pathways and Methodologies

The synthesis of pipecuronium (B1199686) bromide is a targeted process that begins with a foundational steroid nucleus and introduces specific chemical moieties to achieve its final bisquaternary ammonium (B1175870) structure. nih.gov This class of compounds is characterized by the presence of two positively charged nitrogen atoms integrated into a steroidal backbone. oup.com

The general strategy for creating aminosteroid (B1218566) neuromuscular blocking agents involves the incorporation of acetylcholine-like fragments into the A and D rings of a 5α-androstane skeleton. researchgate.net This results in the formation of bisquaternary ammonio steroids, a class of compounds known for their potent neuromuscular blocking activity. nih.govresearchgate.net

The synthesis of pipecuronium bromide starts with the intermediate 5α-androst-2-en-17-one. The process involves a sequence of reactions to introduce piperazine (B1678402) groups and then quaternize them. A critical step is the epoxidation of the double bond at the C2-C3 position, which is then opened through a nucleophilic reaction with piperazine derivatives. This strategically installs the necessary nitrogen-containing rings at key positions on the androstane (B1237026) skeleton. The final step in creating the bisquaternary structure is the quaternization reaction, where the tertiary amines on the piperazine rings are alkylated, typically with methyl bromide, to form the positively charged quaternary ammonium centers. nih.gov This process yields the final pipecuronium bromide molecule.

A series of these bisquaternary ammonio steroids based on the androstane skeleton have been developed, with pipecuronium being a notable example due to its specific structural features. nih.gov

The specific properties of pipecuronium bromide are derived from the precise placement of functional groups at the C2 and C16 positions of the androstane nucleus. rjstonline.comecronicon.net The synthesis is designed to attach piperazine groups at these two locations. rjstonline.com The quaternary ammonium groups are specifically located on the farther nitrogen atom of these piperazine rings. rjstonline.com

| Synthetic Step | Description | Yield |

| Epoxidation | Creation of an epoxide ring at the Δ² double bond of 5α-androst-2-en-17-one. | 89% |

| Acetylation | Introduction of acetate (B1210297) groups. | 93% |

| Quaternization | Formation of the bisquaternary ammonium structure. | 76% |

Synthesis of Bisquaternary Ammonio Steroids

Spectrometric Methods for Structure Elucidation

The confirmation of the chemical structure of pipecuronium bromide and its intermediates is accomplished through various analytical methods. nih.govnih.gov Spectrometric techniques are essential for verifying the molecular weight, functional groups, and the specific arrangement of atoms, ensuring the correct compound has been synthesized. nih.govnih.govnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the pipecuronium bromide molecule. nih.govgoogle.com The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. mhlw.go.jp The IR spectrum of pipecuronium bromide shows characteristic absorption bands that confirm the presence of key structural components. google.com For instance, the presence of ester groups, such as the diacetoxy groups in pipecuronium, can be confirmed by this method. nih.gov

| IR Absorption Peak (cm⁻¹) | Corresponding Functional Group/Vibration |

| 2922 ± 3 | C-H stretching (alkane) google.com |

| 1724 ± 3 | C=O stretching (ester) google.com |

| 1464 ± 3 | C-H bending google.com |

| 1376 ± 3 | C-H bending google.com |

| 1242 ± 3 | C-O stretching (ester) google.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of pipecuronium bromide. nih.govnih.gov Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule. unimi.it ¹H NMR spectroscopy, in particular, is crucial for determining the number and types of protons, their connectivity, and their stereochemical arrangement. nih.gov It has been used to provide signal assignments for the final product and to identify and quantify regioisomeric impurities that may form during synthesis. nih.gov

The analysis of NMR spectra, often recorded in solvents like D₂O, allows for the definitive assignment of protons associated with the piperazine rings, the methyl groups of the steroid nucleus, and the acetate groups. nih.gov

| ¹H NMR (D₂O) Signal | Chemical Shift (δ, ppm) | Assignment |

| Acetate Protons | 4.70 (m) | Protons on the acetate groups at C3 and C17 |

| Piperazine CH₂ | 3.20–3.45 (m) | Methylene protons on the piperazine rings |

| C18/C19 Methyl | 1.08 (s) | Protons of the methyl groups on the steroid core |

Mass spectrometry (MS) is employed to determine the molecular weight of pipecuronium bromide and to confirm its bisquaternary nature. nih.govnih.gov Techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) mass spectrometry are particularly useful for analyzing quaternary ammonium salts. nih.gov

Molecular Mechanism of Action and Receptor Interaction Dynamics of Pipecuronium Bromide

Competitive Antagonism at Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

Pipecuronium (B1199686) bromide functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of skeletal muscles. nih.govopenanesthesia.orgjove.com This competitive inhibition prevents the binding of the neurotransmitter acetylcholine (ACh), thereby blocking the initiation of muscle contraction. patsnap.compatsnap.com The drug's structural characteristics, particularly the presence of two quaternary ammonium (B1175870) groups on a rigid steroid nucleus, contribute to its high affinity for the nAChR. oup.com

Binding Site Occupation and Non-Activation Mechanisms

Pipecuronium bromide physically occupies the acetylcholine binding sites on the nAChRs without activating them. patsnap.com Due to its structural similarity to acetylcholine, it effectively competes for these receptor sites. patsnap.com Unlike acetylcholine, the bulky structure of pipecuronium prevents the necessary conformational changes in the receptor that would lead to its activation. jove.com This occupation of the binding sites without activation is the core of its non-depolarizing mechanism.

Inhibition of Ion Channel Opening and Muscle Membrane Depolarization Pathways

By binding to nAChRs and preventing their activation, pipecuronium bromide inhibits the opening of the associated ion channels. patsnap.com Normally, the binding of acetylcholine to nAChRs causes these channels to open, allowing an influx of sodium ions and leading to depolarization of the muscle membrane. openanesthesia.org This depolarization is the critical step that initiates the cascade of events resulting in muscle contraction. patsnap.com Pipecuronium's blockade of the ion channels prevents this depolarization, thus interrupting the signal for muscle contraction and inducing muscle relaxation. patsnap.com Some research also suggests that at high doses, nondepolarizing blockers like pipecuronium may also physically block the ion channel pore itself. jove.com

Quantitative Receptor Binding Kinetics

The interaction between pipecuronium bromide and nAChRs can be quantified through various kinetic parameters, which provide insight into its potency and receptor affinity.

Determination of Dissociation Constant (Kd) for nAChR

The dissociation constant (Kd) is a measure of the affinity of a drug for its receptor. A lower Kd value indicates a higher affinity. For pipecuronium bromide, the Kd for the nicotinic acetylcholine receptor has been determined to be 3.06 μM. medchemexpress.commedchemexpress.comdcchemicals.com This value reflects the concentration of pipecuronium bromide required to occupy 50% of the nAChRs at equilibrium.

Table 1: Dissociation Constant (Kd) of Pipecuronium Bromide for nAChR

| Compound | Receptor | Dissociation Constant (Kd) |

|---|

Hill Coefficient Analysis in Receptor Interactions

The Hill coefficient (γ) provides information about the steepness of the dose-response curve and the cooperativity of ligand binding. A Hill coefficient greater than 1 suggests positive cooperativity, meaning that the binding of one ligand molecule increases the affinity for subsequent ligand molecules. In studies analyzing the dose-response relationship of various neuromuscular blocking agents, the Hill coefficient for pipecuronium has been a subject of investigation. cambridge.orgoup.com Non-linear regression analysis, often employing a modification of the Hill equation, is a standard method for determining the dose-response relationship and calculating parameters like the ED50 (the dose required to produce 50% of the maximal effect). oup.com While specific Hill coefficient values for pipecuronium can vary between studies, the analysis is crucial for understanding the dynamic interaction between the drug and its receptor population. cambridge.orgplos.orgnih.gov

Specificity Profile Across Cholinergic Receptors

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Pipecuronium Bromide |

| Acetylcholine |

| Pancuronium (B99182) |

| Neostigmine (B1678181) |

| Rocuronium (B1662866) |

| d-tubocurarine |

Interaction with Neuromuscular Junction Receptors

Pipecuronium bromide functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction. patsnap.comontosight.ai In a normal state, the binding of acetylcholine to these receptors triggers the opening of ion channels, leading to depolarization of the muscle membrane and subsequent muscle contraction. patsnap.com Pipecuronium bromide, due to its structural similarities to acetylcholine, binds to these same receptors without activating them. patsnap.com This competitive inhibition prevents acetylcholine from binding, thereby blocking the ion channels and inhibiting muscle cell depolarization, which results in muscle relaxation. patsnap.compatsnap.com

The mechanism is twofold, involving both postsynaptic and presynaptic receptors. nih.gov It antagonizes the effect of acetylcholine at postsynaptic nicotinic receptors and also inhibits the release of acetylcholine from presynaptic nicotinic receptors. nih.gov The potency of pipecuronium as a neuromuscular blocking agent is notable, being approximately 2.0 to 3.0 times greater than that of pancuronium. nih.gov Its molecular structure, featuring two quaternary nitrogen atoms, allows it to act as a bisquaternary compound, contributing to its high potency. oup.com

Studies on Autonomic Ganglia Nicotinic Receptors

Nicotinic acetylcholine receptors are also present in autonomic ganglia, where they mediate synaptic transmission in both the sympathetic and parasympathetic nervous systems. pittmedneuro.comwikipedia.org Drugs that block these receptors are known as ganglionic blockers. taylorandfrancis.comwikipedia.org Animal studies have indicated that pipecuronium bromide possesses low ganglion-blocking potencies. nih.gov This characteristic is considered advantageous as it contributes to a wider margin of safety by minimizing cardiovascular side effects that can be associated with ganglionic blockade. nih.gov The main subunits for nAChRs in autonomic ganglia are α3, α4, α5, α7, β3, and β4. researchgate.net

Examination of Cardiac Muscarinic Receptor Interactions (M2)

Beyond its effects on nicotinic receptors, pipecuronium bromide also interacts with muscarinic acetylcholine receptors, particularly the M2 subtype found in the heart. wikipedia.orgdrugbank.com These interactions are clinically significant as they can influence cardiovascular stability. Pipecuronium is known for its minimal cardiovascular side effects, a property linked to its comparatively low affinity for cardiac M2 receptors. patsnap.comoup.comscielo.br

To quantify the interaction of steroidal neuromuscular blocking drugs with cardiac muscarinic receptors, in vitro binding assays have been employed. One such study utilized tritiated N-methyl hyoscine to investigate the binding of pancuronium, pipecuronium, rocuronium, and vecuronium (B1682833) to rat heart muscarinic receptors. nih.gov This type of assay allows for the determination of the relative potencies of these drugs in displacing the radioligand from the receptors.

The aforementioned in vitro binding study revealed a specific rank order of potency for interaction with cardiac muscarinic receptors. nih.gov The findings from this research are summarized in the table below.

Table 1: Comparative Affinity of Neuromuscular Blockers for Cardiac Muscarinic Receptors

| Neuromuscular Blocker | Rank Order of Potency |

|---|---|

| Pancuronium | > |

| Vecuronium | > |

| Pipecuronium | > |

| Rocuronium |

Data sourced from a study using a tritiated N-methyl hyoscine binding assay in rat hearts. nih.gov

This rank order indicates that pancuronium has the highest affinity for cardiac muscarinic receptors, while rocuronium has the lowest among the tested compounds. nih.gov The lower affinity of pipecuronium for these receptors is consistent with its observed cardiovascular stability. oup.comnih.gov

In Vitro Binding Assays (e.g., Tritiated N-methyl Hyoscine)

Non-Receptor-Mediated Pharmacological Effects in Preclinical Models

While the primary mechanism of pipecuronium bromide is receptor-mediated, some preclinical investigations have explored potential non-receptor-mediated effects. For instance, the reversal of pipecuronium-induced neuromuscular block can be achieved by cyclodextrin (B1172386) derivatives. acs.org This reversal occurs through the formation of a host-guest complex, where the cyclodextrin encapsulates the pipecuronium molecule, a mechanism that does not directly involve the cholinergic system. acs.org This supramolecular interaction highlights a non-receptor-mediated approach to modulating the drug's effects. acs.org

Absence of Histamine (B1213489) Release

A significant characteristic of pipecuronium bromide is its lack of histamine-releasing properties. medchemexpress.com Unlike some other neuromuscular blocking agents, pipecuronium administration is not associated with the clinical signs of histamine release, such as flushing, bronchospasm, or significant hypotension. medchemexpress.comnih.gov Studies have confirmed that even at doses higher than the standard effective dose, pipecuronium does not trigger histamine liberation. medchemexpress.com This property contributes to its cardiovascular stability, making it a suitable agent in clinical scenarios where maintaining stable hemodynamics is crucial. drugbank.comnih.govnih.gov The absence of vagolytic or sympathomimetic activity further enhances this stability. nih.gov

In comparative studies, while agents like d-tubocurarine and atracurium (B1203153) show a significant capacity for cutaneous histamine release, pancuronium and vecuronium demonstrate a much lower propensity, with pipecuronium being similarly characterized by its cardiovascular safety profile and lack of histamine-related side effects. nih.govresearchgate.net

Ganglion Blocking Effects at Elevated Concentrations

Pipecuronium bromide is noted for its high selectivity for nicotinic receptors at the neuromuscular junction over those at autonomic ganglia. nih.gov Consequently, it has very low vagal blocking and ganglion-blocking potencies at therapeutic doses. nih.gov This selectivity is a key factor in its cardiovascular stability, as significant ganglionic blockade can lead to hemodynamic changes such as hypotension. nih.govwikipedia.org

However, some evidence from animal studies suggests that at elevated, supra-therapeutic concentrations, pipecuronium may exert a partial ganglion-blocking effect. nih.gov In a study on anesthetized dogs, intravenous administration of pipecuronium at doses above the therapeutic level resulted in a transient decrease in systolic and diastolic blood pressure, an effect attributed to partial ganglionic blockade. nih.gov This effect is generally not observed within the normal clinical dose range, highlighting a wide margin of safety concerning cardiovascular side effects. nih.gov For comparison, the related compound pancuronium is also described as having little to no ganglionic blockade activity. wikipedia.orghpra.ie

Table 1: Comparative Receptor Effects of Aminosteroid (B1218566) Neuromuscular Blockers

| Compound | Primary Site of Action | Histamine Release | Ganglionic Blockade | Vagolytic Effect |

|---|---|---|---|---|

| Pipecuronium Bromide | Nicotinic Receptors (NMJ) | No medchemexpress.com | Low/Partial at high doses nih.gov | No nih.gov |

| Pancuronium Bromide | Nicotinic Receptors (NMJ) | Little to none hpra.ie | No/Little wikipedia.orghpra.ie | Slight/Weak wikipedia.orghpra.ie |

| Vecuronium Bromide | Nicotinic Receptors (NMJ) | No aneskey.com | No aneskey.com | No aneskey.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetylcholine |

| Alcuronium |

| Atracurium |

| d-tubocurarine |

| Neostigmine |

| Pancuronium bromide |

| Pipecuronium bromide |

Structure Activity Relationship Sar and Conformation Activity Relationship Car Studies of Pipecuronium Bromide

Steroidal Nucleus Modifications and Neuromuscular Blocking Activity

The androstane (B1237026) nucleus of pipecuronium (B1199686) bromide provides a rigid framework, positioning the key functional groups in a specific spatial arrangement crucial for its interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. japsonline.com Modifications to this steroidal core, particularly at positions 2, 16, and 17, have profound effects on the compound's activity. ecronicon.net

Pipecuronium bromide is a bisquaternary aminosteroid (B1218566) that emerged from structural modifications of pancuronium (B99182). scielo.br A key alteration was the substitution of the piperidino rings found in pancuronium at positions 2 and 16 of the steroidal nucleus with piperazino rings. scielo.br This specific modification resulted in a 20% to 30% increase in neuromuscular blocking potency compared to its predecessor. scielo.br The introduction of piperazino groups at these positions appears to optimize the interaction with the nAChR, contributing to the enhanced potency of pipecuronium. ecronicon.netscielo.br

The presence of acetoxy groups is a recurring motif in many steroidal neuromuscular blocking agents, and their role in modulating potency is significant. In the case of pipecuronium and its analogs, the acetoxy group at position 17 is a critical determinant of activity. oup.comresearchgate.net Studies on related steroidal compounds have demonstrated that the 17β-acetoxy group, which forms an acetylcholine-like fragment in the D-ring of the steroid, is crucial for selective neuromuscular blockade. researchgate.net Research on 16β-N-methylpiperazino steroidal derivatives has further highlighted the importance of the acetoxy function at position 16, with an acetoxy derivative proving to be more potent than pipecuronium bromide itself. nih.gov Conversely, the removal of acetoxy groups, such as the deacetylation at the 3 or 17 positions of pancuronium, leads to a decrease in potency. aneskey.com

| Compound | Modification | Effect on Potency | Reference |

|---|---|---|---|

| Pipecuronium Bromide | Substitution of piperidino rings (in Pancuronium) with piperazino rings at positions 2 and 16. | Increase | scielo.br |

| 16β-N-methylpiperazino steroidal derivative | Presence of an acetoxy group at position 16. | More potent than Pipecuronium Bromide | nih.gov |

| Pancuronium Analogs | Deacetylation at positions 3 or 17. | Decrease | aneskey.com |

Influence of Substitutions at Androstane Nucleus (e.g., Positions 2 and 16)

Quaternary Ammonium (B1175870) Groups and Potency

The quaternary ammonium groups are the cornerstone of the neuromuscular blocking activity of pipecuronium bromide, serving as the primary pharmacophores that interact with the anionic sites of the nAChR.

Pipecuronium bromide is a bisquaternary compound, meaning it possesses two positively charged nitrogen atoms. medchemexpress.comwikipedia.org This bisquaternary structure is a hallmark of many potent neuromuscular blocking agents. japsonline.comoup.com The presence of two cationic heads allows for a bivalent interaction with the nAChR, bridging two anionic subsites on the receptor. oup.com This "inter-site" binding is a key contributor to the high potency of bisquaternary agents like pipecuronium. oup.com In contrast, monoquaternary analogues are generally less potent. oup.com

The geometry and steric accessibility of the quaternary ammonium groups, or "onium heads," are critical for optimal receptor interaction. oup.com In pipecuronium, the quaternary nitrogen atoms are positioned farther out from the steroid nucleus and are less hindered compared to its analogues. oup.com These highly hydrophilic dimethyl onium heads protrude unhindered, facilitating a potent bisquaternary block. oup.com Any increase in the bulk of the quaternizing group, for instance, replacing a methyl group with a longer alkyl chain, can introduce steric hindrance and charge dilution, which in turn reduces neuromuscular blocking potency. oup.com

Bisquaternary Nature and its Contribution to Potency

Molecular Dimensions and Receptor Fit

Potent, rigid neuromuscular blocking agents generally have a molecular length in the range of 18–21 Å. oup.com Pipecuronium, with a molecular length of 21 Å, falls within this optimal range, which is believed to match the "inter-site working space" of the receptor. oup.com This dimension allows the molecule to effectively span the distance between the receptive sites on the muscle nicotinic AChR. oup.com The potent neuromuscular blocking agents pancuronium and vecuronium (B1682833) also have molecular lengths within this optimal range, measuring 19-21 Å. oup.com

| Compound | Molecular Length (Å) | Reference |

|---|---|---|

| Pipecuronium | 21 | oup.com |

| Pancuronium | 19 | oup.com |

| Vecuronium | 19-21 | oup.com |

| mTc | 18 | oup.com |

Molecular Length and its Correlation with Potency

Conformational studies indicate that potent, rigid neuromuscular blockers generally have a total molecular length in the range of 18–21 Å. oup.com Pipecuronium, with a molecular length of approximately 21 Å (or 2.1 nm), fits within this optimal range. oup.comwikipedia.org This dimension is slightly longer than that of related compounds like pancuronium (19 Å) and d-tubocurarine (18 Å). oup.comwikipedia.org The potency of these aminosteroidal agents often follows the same order as their molecular length, suggesting that the longer, more rigid structure of pipecuronium contributes to its high potency by effectively bridging the receptor's binding sites. wikipedia.org

"Inter-site Working Space" of the Receptor Hypothesis

The "inter-site working space" hypothesis posits that the two receptive sites on the muscle nicotinic acetylcholine receptor have a specific spatial arrangement that accommodates neuromuscular blocking agents. oup.com Potent bisquaternary agents like pipecuronium are thought to bind to the anionic subsites of both receptive areas simultaneously, an interaction described as "inter-site" binding. oup.comwikipedia.org

The molecular dimensions of the most potent and rigid neuromuscular blockers, including pipecuronium, are believed to define this inter-site working space. oup.com The optimal dimension for fitting this space appears to be around 20–21 Å. oup.com Pipecuronium's molecular length of 21 Å, with its quaternary nitrogen atoms positioned farthest out and being minimally hindered, allows it to effectively span this distance. oup.com This precise fit into the receptor's architecture is a key factor in its potent neuromuscular blocking activity. Unlike monoquaternary agents that bind within a single receptive site ("intra-site"), pipecuronium's structure is optimized for this two-point, inter-site attachment. oup.comwikipedia.org

Lipophilicity and its Influence on Activity

The lipophilicity, or fat-solubility, of an aminosteroidal neuromuscular blocker can significantly influence its potency. Generally, there is an inverse relationship between lipophilicity and neuromuscular blocking potency in this class of drugs. oup.com

Hydrophilic Character of Onium Heads

Pipecuronium possesses highly hydrophilic (water-loving) dimethyl onium heads. oup.com These charged quaternary ammonium groups are crucial for binding to the anionic sites of the nicotinic acetylcholine receptor. The hydrophilic nature of these "heads" ensures a strong electrostatic interaction with the receptor's binding sites, which are located in an aqueous environment. This characteristic, combined with the fact that the onium heads are sterically unhindered, contributes significantly to pipecuronium's high potency. oup.com

Impact of Substituent Bulk on Neuromuscular Blocking Potency

The size and nature of substituent groups on the steroid nucleus can affect both lipophilicity and steric interactions at the receptor. In aminosteroids, increasing the bulk of the quaternizing group at the 16-N position or the 17-acyloxy group generally leads to increased lipophilicity and a concurrent decrease in neuromuscular blocking potency. oup.com Bulkier substituents can cause steric hindrance, preventing the functional groups of the molecule from optimally aligning with the action centers of the receptor. oup.com Pipecuronium's design, featuring minimally bulky and highly hydrophilic onium heads, avoids these negative steric and lipophilic effects, thereby preserving its high potency. oup.com

Comparative SAR with Related Aminosteroidal Neuromuscular Blockers (e.g., Pancuronium, Vecuronium)

Comparing the structure-activity relationships of pipecuronium with other aminosteroidal agents like pancuronium and vecuronium highlights the subtle molecular modifications that dictate their pharmacological profiles.

Pancuronium : Like pipecuronium, pancuronium is a bisquaternary steroid. nih.gov However, its molecular structure includes acetylcholine-like moieties at both the A and D rings of the steroid nucleus. oup.comaneskey.com The D-ring acetylcholine fragment is considered a pharmacophore for the nicotinic receptor, contributing to its high neuromuscular blocking potency. oup.com The A-ring moiety, however, is associated with muscarinic receptor interactions, leading to vagolytic effects such as tachycardia. oup.comnih.gov Pipecuronium lacks these distinct acetylcholine-like structures, which is why it is largely devoid of such cardiovascular side effects. oup.comnih.gov

Vecuronium : Vecuronium is a monoquaternary analogue of pancuronium, lacking the methyl group on the A-ring nitrogen. nih.govaneskey.com This modification significantly reduces its potential for vagolytic effects, making it more cardiovascularly stable than pancuronium. nih.gov Vecuronium's potency is comparable to pancuronium, and it is thought to act primarily through its D-ring acetylcholine-like moiety. oup.com In contrast, pipecuronium functions as a true bisquaternary blocker, with both of its exposed onium heads contributing to the block, rather than relying on an acetylcholine-like pharmacophore. oup.com

The potency of these compounds is also related to their molecular length, with pipecuronium (2.1 nm) being the longest and most potent, followed by pancuronium (1.9 nm) and vecuronium (1.9 nm). wikipedia.org

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Pipecuronium Bromide

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The preclinical assessment of Pipecuronium (B1199686) Bromide in various animal models has been crucial in elucidating its pharmacokinetic profile. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) have provided a foundational understanding of the drug's behavior in a biological system prior to human trials. These investigations reveal that pipecuronium is primarily eliminated from the body unchanged, with renal and hepatic pathways playing significant, though species-dependent, roles.

Investigations in animal models such as cats and dogs have been instrumental in defining the pharmacokinetic parameters of pipecuronium bromide. These studies often involve comparing animals with normal organ function to those with induced renal or hepatic impairment to understand the specific roles of these organs in the drug's disposition.

The decline of pipecuronium concentration in the plasma following intravenous administration is consistently described by a bi-exponential model in animal studies, which is indicative of a two-compartment pharmacokinetic model. nih.gov This model comprises a rapid initial distribution phase (alpha phase) followed by a slower terminal elimination phase (beta phase).

In cats, after an intravenous injection, pipecuronium's disappearance from the plasma was characterized by distribution and elimination half-lives of 9.8 (± 5.4) minutes and 77.7 (± 9.7) minutes, respectively, in animals with normal renal function. nih.gov Similarly, in beagle dogs with intact renal function, the distribution half-life was 3.9 (± 1.1) minutes and the elimination half-life was 44.8 (± 2.6) minutes. nih.gov The absence of renal function significantly prolongs the elimination half-life in both species, extending to 100.6 (± 23.7) minutes in cats and 196.7 (± 102.0) minutes in dogs, demonstrating the kidney's critical role in clearing the drug. nih.govnih.gov

| Species | Condition | Distribution Half-Life (t½α) (minutes) | Elimination Half-Life (t½β) (minutes) |

| Cat | Normal Renal Function | 9.8 (± 5.4) | 77.7 (± 9.7) |

| Cat | Absent Renal Function | 7.2 (± 5.0) | 100.6 (± 23.7) |

| Dog | Normal Renal Function | 3.9 (± 1.1) | 44.8 (± 2.6) |

| Dog | Absent Renal Function | 12.7 (± 9.5) | 196.7 (± 102.0) |

Data sourced from studies in anesthetized cats and beagle dogs. nih.govnih.gov

The volume of distribution (Vd) and plasma clearance (CL) are key parameters that differ significantly between animals with and without renal function. In cats with normal kidneys, the Vd was 362.3 (± 74.9) ml/kg and clearance was 5.0 (± 0.9) ml/min/kg. nih.gov The absence of renal function in cats led to a markedly reduced Vd (123.7 ± 14.6 ml/kg) and clearance (1.0 ± 0.1 ml/min/kg). nih.gov

In dogs, plasma clearance was substantially slower in animals with ligated renal pedicles (0.9 ± 0.1 ml/kg/min) compared to those with normal renal function (5.9 ± 0.8 ml/kg/min). nih.gov These findings underscore the high dependence of pipecuronium clearance on renal function. nih.gov

| Species | Condition | Volume of Distribution (Vd) (ml/kg) | Plasma Clearance (CL) (ml/min/kg) |

| Cat | Normal Renal Function | 362.3 (± 74.9) | 5.0 (± 0.9) |

| Cat | Absent Renal Function | 123.7 (± 14.6) | 1.0 (± 0.1) |

| Dog | Normal Renal Function | Not specified | 5.9 (± 0.8) |

| Dog | Absent Renal Function | Not specified | 0.9 (± 0.1) |

Data sourced from preclinical studies in cats and dogs. nih.govnih.gov

Studies designed to isolate the function of specific organs have confirmed that the disposition of pipecuronium is heavily reliant on established elimination pathways, with minimal biotransformation.

The kidney is the predominant route for the elimination of unchanged pipecuronium in several animal species. nih.govnih.govnih.govwashington.edu In a study on beagle dogs, approximately 77% of the administered dose was recovered in its parent form in the urine within 8 hours in animals with normal renal function. nih.gov In cats with normal kidney function, 53% of the dose was recovered in the urine over an 8-hour period. nih.gov

Further evidence of the kidney's role comes from a study in pigs, where clamping the renal vascular pedicles necessitated a 25% reduction in the pipecuronium infusion rate to maintain a constant level of neuromuscular block, indicating a significant contribution of the kidneys to its clearance. nih.gov

While renal excretion is primary, the hepato-biliary system serves as a secondary and compensatory elimination pathway. nih.govnih.gov In dogs with normal renal function, biliary excretion is a minor route, accounting for only about 4.5% of the dose, with an additional 3.3% found in the liver after 8 hours. nih.gov

However, in the absence of renal function, this pathway becomes more significant. In nephrectomized cats, hepato-biliary elimination was found to compensate to a great extent for the lack of renal clearance. nih.gov In dogs with ligated renal pedicles, the amount of unchanged pipecuronium excreted into the bile increased to 16% of the dose, and 10% was recovered from the liver. nih.gov This demonstrates a clear compensatory shift towards hepatic clearance when the primary renal route is unavailable. nih.govnih.gov In contrast, studies in pigs suggest the liver plays a more important role than the kidney in the plasma clearance of pipecuronium in that specific species. nih.govresearchgate.net

Notably, biotransformation appears to play an insignificant role in the disposition of pipecuronium. Studies in cats found no metabolites, and in dogs, the total recovery of the unaltered parent drug was approximately 85% of the administered dose in intact animals. nih.govnih.gov

Organ-Specific Disposition Studies

Role of Liver in Pipecuronium Handling

The liver's role in the disposition of pipecuronium has been a subject of investigation in preclinical models. Studies in cats with normal renal function indicated that a small percentage of the administered dose is recovered in the liver and bile. Specifically, within 8 hours of administration, approximately 8% of the dose was found in the liver and 12% in the bile. nih.gov However, experiments involving temporary hepatic exclusion or intraportal administration in the same species did not suggest a significant primary role for the liver in handling the compound. nih.gov This indicates that while some hepato-biliary elimination occurs, it is not the predominant pathway in the presence of normal kidney function. nih.gov

In dogs, metabolic studies have shown that pipecuronium bromide is metabolized in the liver through the hydrolysis of its ester radicals, resulting in inactive hydroxy derivatives. hres.ca Despite this metabolic capacity, the primary route of elimination appears to be renal. nih.gov In canines with normal renal function, about 4.5% of the administered dose was recovered in the bile within 8 hours. nih.gov When renal function was absent in cats, an increase in hepato-biliary elimination was observed, suggesting a compensatory mechanism. nih.gov Similarly, in dogs with ligated renal pedicles, biliary excretion of the unchanged drug increased to 16% of the administered dose. nih.gov

While pipecuronium is metabolized in the liver, its primary elimination route is renal, with the liver playing a more significant role when kidney function is compromised. nih.govnih.govpatsnap.comncats.io

Investigation of Metabolite Formation and Elimination in Animal Models

Investigations into the biotransformation of pipecuronium in animal models have revealed that it undergoes limited metabolism. In dogs, the primary metabolic pathway involves the hydrolysis of ester groups, leading to the formation of 3-mono-, 17-mono-, and 3,17-dideacetylated derivatives, which are considered inactive. hres.ca One of these metabolites, 3-desacetyl pipecuronium, has been identified in urine. researchgate.net

Studies in cats, however, did not detect any metabolites. nih.gov In dogs with intact renal function, the total recovery of the unchanged parent compound was approximately 85% of the administered dose, with about 77% found in the urine and 4.5% in the bile. nih.gov This high percentage of unaltered drug recovery suggests that biotransformation plays a minor role in the disposition of pipecuronium in this species. nih.gov Even in dogs with compromised renal function, where biliary excretion increases, the focus remains on the elimination of the parent drug rather than its metabolites. nih.gov

| Animal Model | Metabolites Identified | Key Findings | Citation |

|---|---|---|---|

| Dog | 3-mono-, 17-mono-, and 3,17-dideacetylated derivatives (inactive); 3-desacetyl pipecuronium | Metabolism occurs via hydrolysis of ester radicals. Biotransformation plays an insignificant role in overall disposition. | hres.caresearchgate.net |

| Cat | No metabolites found | Suggests minimal to no metabolism in this species. | nih.gov |

Placental Transfer Studies in Animal Models (e.g., Rats)

Preclinical studies in animal models, such as rats, have been conducted to assess the extent of placental transfer of pipecuronium. Due to its chemical structure, which includes two quaternary ammonium (B1175870) groups, the molecule is ionized at physiological pH. doctorlib.org This property, combined with a relatively high molecular weight, is expected to limit its ability to cross the placental barrier. doctorlib.org

Studies in pregnant rats have supported this, indicating that pipecuronium has poor placental transfer. dovepress.com This characteristic is a significant consideration in its preclinical evaluation, suggesting a potentially low risk of direct effects on the fetus when the drug is administered to the mother. dovepress.com

In Vitro and Ex Vivo Pharmacodynamic Assessments in Animal Tissues

Neuromuscular Blocking Potency and Duration of Action Compared to Reference Compounds

In various animal species, pipecuronium bromide has demonstrated a higher neuromuscular blocking potency compared to the reference compound, pancuronium (B99182) bromide. nih.govjapsonline.com Studies have shown its potency to be approximately 2.0 to 3.0 times greater than that of pancuronium. nih.govjapsonline.com The duration of action of pipecuronium is also noted to be about twice as long as that of pancuronium when administered in equiactive doses. japsonline.com

| Compound | Relative Potency (vs. Pancuronium) | Relative Duration of Action (vs. Pancuronium) | Citation |

|---|---|---|---|

| Pipecuronium Bromide | 2.0 - 3.0 times greater | ~2 times longer | nih.govjapsonline.com |

| Pancuronium Bromide | Reference | Reference | nih.govjapsonline.com |

Reversal of Neuromuscular Blockade with Anticholinesterase Agents

The neuromuscular blockade induced by pipecuronium can be effectively and completely reversed by anticholinesterase agents. nih.gov Neostigmine (B1678181), a commonly used reversal agent, has been shown to rapidly and fully antagonize the effects of pipecuronium in animal models. nih.gov This reversal is achieved through the inhibition of acetylcholinesterase, which increases the availability of acetylcholine (B1216132) at the neuromuscular junction to compete with the blocking agent.

In a rat diaphragm-phrenic nerve system, neostigmine was found to be a potent reversal agent for pancuronium-induced blockade, a compound structurally and functionally similar to pipecuronium. nih.gov Studies in anesthetized rats have also demonstrated that neostigmine can shorten the duration of neuromuscular blockade induced by aminosteroid (B1218566) agents. windows.net

Cardiac Contractility and Heart Rate Studies in Isolated Organs

The cardiovascular effects of pipecuronium have been investigated in isolated organ preparations, such as the rat atrium. In these studies, pipecuronium is often compared to other neuromuscular blocking agents like pancuronium. Pancuronium has been shown to produce positive inotropic (increased contractility) and chronotropic (increased heart rate) effects in isolated rat atrial preparations. researchgate.netnih.gov Specifically, pancuronium increased heart rate in a dose-dependent manner. nih.govnih.gov

Advanced Analytical Methodologies for Pipecuronium Bromide Research

Chromatographic Techniques for Quantitative Analysis

Chromatography stands as a cornerstone for the analytical investigation of Pipecuronium (B1199686) bromide, enabling the separation, identification, and quantification of the compound and its related substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are among the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Methods.nih.govresearchgate.net

HPLC is a versatile and widely adopted method for the analysis of Pipecuronium bromide and its impurities. nih.govresearchgate.net Various HPLC systems have been developed to achieve effective separation and quantification.

One effective method utilizes a silica (B1680970) stationary phase with an aggressive eluent composed of a 43:43:14 mixture of methanol (B129727), acetonitrile (B52724), and concentrated aqueous ammonia (B1221849) containing 0.1 mole/l each of ammonium (B1175870) chloride and ammonium carbonate. nih.gov An alternative and less aggressive approach involves an ion-pairing system with a silica stationary phase and a mobile phase of acetonitrile and water (96:4) containing 0.1 mol/dm3 sodium perchlorate, with detection at 213 nm. researchgate.net This latter system is capable of detecting potential impurities and degradation products down to the 0.01% level. researchgate.net

For the quantitative determination of pancuronium (B99182) bromide, a related compound, a validated HPLC method employs an amino column with a mobile phase of acetonitrile and water (20:80 v/v) containing 50 mmol L-1 of 1-octane sulfonic acid sodium salt, with UV detection at 210 nm. researchgate.net

To assess the stability of Pipecuronium bromide formulations, stability-indicating HPLC-MS methods are indispensable. A novel, fast, and sensitive HPLC-MS method has been developed for the simultaneous quantification of pancuronium bromide and its degradation products. nih.govnih.gov This method was instrumental in a semi-predictive stability study, allowing for a rapid determination of shelf-life. nih.gov

The chromatographic separation is achieved using a Kinetex C18 column. nih.gov The mobile phase consists of a gradient of 5 mM ammonium formate (B1220265) buffer (pH 3) and acetonitrile with 10% mobile phase A. nih.gov The mass spectrometer, an Agilent SQD 6125, operates with an electrospray ionization source in positive ion mode. nih.gov

A highly sensitive and selective HPLC method coupled with coulometric electrode array detection has been developed for the determination of Pipecuronium bromide and its four known impurities. colab.wsnih.gov This technique offers significant advantages in impurity profiling. researchgate.net The coulometric detector utilizes a porous graphite (B72142) electrode with potentials increasing from +300 to +900 mV against a palladium reference electrode. colab.wsnih.gov This method is characterized by its speed, precision, accuracy, and sensitivity, with a limit of detection and quantitation for Pipecuronium bromide of 8 ng/ml and 25 ng/ml, respectively. colab.wsnih.gov The system has been successfully applied to the analysis of the bulk drug and its pharmaceutical preparations. colab.wsnih.govmdpi.com In some applications, a dual-electrode setup is sufficient, with one electrode at +0.8 V for the analyte and another at +0.6 V for a specific interferent. researchgate.net

Stability-Indicating HPLC-Mass Spectrometry (HPLC-MS) Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Quaternary Ammonium Compounds.nih.govsrce.hr

GC-MS is a powerful technique for the analysis of quaternary ammonium compounds like Pipecuronium bromide, particularly for impurity profiling of its synthetic intermediates. nih.gov Capillary GC using fused silica columns such as Ultra-2 and Silar 10C WCOT has been employed for the characterization of impurities in various intermediates of Pipecuronium bromide synthesis. nih.gov While direct GC-MS analysis of the final compound can be challenging due to its low volatility, methods have been developed for related compounds like rocuronium (B1662866) bromide, demonstrating the potential of GC-MS in this class of molecules. srce.hr A validated GC-MS method for rocuronium bromide in plasma has shown good accuracy and precision, suggesting its applicability for determining related compounds. srce.hr

Spectrometric Approaches for Detection and Quantification.nih.govresearchgate.net

Spectrometric methods offer alternative and sometimes complementary approaches to chromatographic techniques for the analysis of Pipecuronium bromide.

Two primary spectrophotometric methods have been described. nih.gov The first method targets the ester groups within the molecule through the iron(III)-hydroxamate reaction. nih.govresearchgate.net The second approach is based on ion-pair extraction of the quaternary ammonium steroid using reagents like picric acid or bromothymol blue, followed by spectrophotometric measurement. nih.govresearchgate.net These methods provide a means for quantifying the bulk drug material.

Interactive Data Table: Analytical Methods for Pipecuronium Bromide

| Analytical Technique | Stationary Phase/Column | Mobile Phase/Eluent | Detection Method | Application | Reference |

| HPLC | Silica | Methanol:Acetonitrile:Aqueous Ammonia (43:43:14) with NH4Cl and (NH4)2CO3 | UV | Quantification of impurities and degradation products | nih.gov |

| HPLC | Silica | Acetonitrile:Water (96:4) with Sodium Perchlorate | UV (213 nm) | Quantification of impurities and degradation products | researchgate.net |

| HPLC-MS | Kinetex C18 | Gradient of Ammonium Formate buffer (pH 3) and Acetonitrile | Mass Spectrometry (ESI+) | Stability studies, quantification of pancuronium and degradation products | nih.gov |

| HPLC-Coulometric Detection | Porous Graphite Electrode | - | Coulometric Electrode Array (+300 to +900 mV) | Determination of impurities | colab.wsnih.gov |

| GC-MS | Fused Silica Capillary (Ultra-2, Silar 10C WCOT) | - | Mass Spectrometry | Impurity profiling of synthetic intermediates | nih.gov |

| TLC | Silica Gel | - | Densitometry | Separation and quantification of impurities and degradation products | nih.govresearchgate.net |

| Spectrophotometry | - | - | Iron(III)-hydroxamate reaction or Ion-pair extraction with Picric Acid/Bromothymol Blue | Determination of ester groups and quantification of the quaternary ammonium steroid | nih.govresearchgate.net |

Ultraviolet-Visible Spectrophotometry Applications

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile analytical technique employed in pharmaceutical analysis for the quantification and identification of various compounds, including Pipecuronium Bromide. thermofisher.comresearchgate.net This method is based on the principle that drug molecules absorb light at specific wavelengths in the UV-Vis spectrum. researchgate.net The amount of light absorbed is directly proportional to the concentration of the substance, making it a valuable tool for quantitative analysis. thermofisher.com

In the analysis of Pipecuronium Bromide and related compounds, UV-Vis detection is often coupled with High-Performance Liquid Chromatography (HPLC). nih.govtandfonline.com For instance, deacetylated byproducts of Pipecuronium Bromide can be detected using reverse-phase HPLC with UV detection at a wavelength of 210 nm. This wavelength is frequently used for the detection of Pipecuronium Bromide as it absorbs poorly in the UV region due to its saturated molecular structure with only isolated double bonds. fortunejournals.com

Research has demonstrated the use of derivative spectrophotometry to enhance the selectivity of UV-Vis analysis, allowing for the resolution of overlapping absorbance peaks from different compounds in a mixture. researchgate.net While specific applications of derivative spectrophotometry for Pipecuronium Bromide are noted, detailed findings are part of broader analytical investigations. nih.govresearchgate.net

Table 1: UV-Vis Spectrophotometry Parameters for Aminosteroid (B1218566) Analysis

| Compound | Detection Wavelength (nm) | Analytical Method | Reference |

|---|---|---|---|

| Pipecuronium Bromide | 210 | HPLC-UV | fortunejournals.com |

| Rocuronium Bromide | 210 | UV/Vis Spectroscopy | nih.gov |

| Pancuronium Bromide | 210 | HPLC-UV | tandfonline.com |

Fluorometry in Biological Matrices

Fluorometry is a highly sensitive analytical technique used for the determination of Pipecuronium Bromide and its metabolites in various biological matrices such as blood, serum, and urine. nih.govnih.govnih.gov This method often involves an ion-pair extraction step to isolate the compound of interest before fluorometric measurement. nih.govnih.gov

One established method involves the use of Rose Bengal as an ion-pairing agent to extract Pipecuronium Bromide into an organic solvent like chloroform. nih.govnih.gov The resulting complex exhibits fluorescence, which can be measured to quantify the concentration of the drug. Modifications to this procedure, such as adjusting the extraction pH, have been shown to enhance fluorescence stability and simplify the operational procedure. nih.gov

The stability of the extracted ion-pair and potential interferences from other drugs are critical considerations in the development and validation of fluorometric assays for Pipecuronium Bromide in postmortem samples. nih.gov Despite the high sensitivity of fluorometry, the presence of quaternary amine moieties and the lack of a strong native chromophore in Pipecuronium Bromide can present analytical challenges. umin.ac.jp

Table 2: Fluorometric Analysis of Pancuronium Bromide (as a reference for Pipecuronium Bromide analysis)

| Biological Matrix | Ion-Pairing Agent | Key Findings | Reference |

|---|---|---|---|

| Human Maternal and Umbilical Serum | Rose Bengal | Modified extraction pH enhanced fluorescence stability. | nih.gov |

| Postmortem Blood, Serum, and Urine | Not specified | Evaluated stability of the extracted ion-pair and drug interferences. | nih.gov |

| Biological Materials (e.g., Bile, Kidney, Liver) | Rose Bengal | Utilized for fluorimetric and chromatographic determination. | nih.gov |

Sample Preparation Techniques for Complex Biological Matrices

The accurate analysis of Pipecuronium Bromide in complex biological matrices necessitates efficient sample preparation techniques to remove interfering substances and concentrate the analyte.

Solid-Phase Extraction (SPE) Optimization

Solid-Phase Extraction (SPE) is a widely used and effective technique for the extraction and purification of Pipecuronium Bromide and other quaternary ammonium compounds from biological fluids and tissues. researchgate.netsci-hub.se The optimization of SPE methods is crucial for achieving high recovery and clean extracts, which are essential for subsequent analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). umin.ac.jp

The choice of the SPE sorbent is a key parameter in method optimization. For quaternary ammonium drugs like Pipecuronium Bromide, cation exchange cartridges, such as those with weak cation exchange (CBA) functionalities, have proven to be effective. umin.ac.jp For instance, a method for the simultaneous determination of several muscle relaxants, including pancuronium and vecuronium (B1682833) and their metabolites, utilized a weak cation exchange cartridge for extraction from serum. umin.ac.jp Another approach involved the use of SPE cartridges containing styrene-divinylbenzene, which can retain quaternary drugs and allow for their sequential elution. fortunejournals.comresearchgate.net

The optimization process also involves the careful selection of conditioning, washing, and elution solvents. A typical SPE procedure involves conditioning the cartridge with a solvent like methanol, followed by water. umin.ac.jp The sample, often pre-treated (e.g., with a deproteinizing agent), is then loaded onto the cartridge. umin.ac.jp Washing steps are employed to remove matrix interferences, followed by the elution of the target analyte using a suitable solvent, such as a methanolic solution of hydrochloric acid. umin.ac.jp

Table 3: Optimized SPE Parameters for Quaternary Aminosteroid Extraction

| Analyte(s) | SPE Cartridge Type | Key Optimization Steps | Reference |

|---|---|---|---|

| Pancuronium, Vecuronium, and related compounds | Weak Cation Exchange (BondElut CBA) | Conditioned with methanol and water; elution with HCl-methanol solution. | umin.ac.jp |

| Pancuronium Bromide | Styrene-divinylbenzene | Facilitated sequential elution with common solvents. | fortunejournals.comresearchgate.net |

| Pancuronium | C18 (BondElut) | Isolation after enzymatic hydrolysis. | sci-hub.se |

Computational Chemistry and Molecular Modeling Studies of Pipecuronium Bromide

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods are instrumental in understanding the behavior of drugs like Pipecuronium (B1199686) Bromide at a sub-atomic level.

Density Functional Theory (DFT) Applications to Neuromuscular Blockers

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely applied in pharmaceutical research to predict molecular properties and reaction mechanisms. While specific DFT studies focusing exclusively on Pipecuronium Bromide are not extensively documented in publicly available literature, the application of DFT to the broader class of aminosteroid (B1218566) neuromuscular blockers, including structurally similar compounds like rocuronium (B1662866) and vecuronium (B1682833), provides a strong basis for understanding its molecular characteristics. researchgate.netnih.gov

Researchers use DFT to calculate optimized molecular geometries, electronic properties, and the energies of interaction between a drug and its receptor or a reversal agent. mdpi.comresearchgate.net For aminosteroid neuromuscular blockers, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), help elucidate the electronic driving forces behind molecular interactions. researchgate.netbiomedres.us These studies can determine binding energies, analyze molecular electrostatic potential (MEP) maps to identify regions of positive and negative charge, and understand the nature of non-covalent interactions (like hydrogen bonds and van der Waals forces) that stabilize the drug-receptor complex. researchgate.net For instance, DFT has been used to explain the different binding affinities of rocuronium and vecuronium to the reversal agent sugammadex (B611050), attributing the discrepancy to differences in their interaction strength. researchgate.net Such computational approaches are invaluable for predicting drug-receptor interactions during the design of new, more effective neuromuscular blockers. researchgate.net

Table 1: Illustrative Applications of DFT in Neuromuscular Blocker Research

| DFT Application | Description | Relevance to Pipecuronium Bromide |

| Geometry Optimization | Calculation of the lowest-energy three-dimensional arrangement of atoms in the molecule. | Determines the most stable conformation of the rigid steroid nucleus and the flexible piperazinium groups. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface, identifying positive (electrophilic) and negative (nucleophilic) regions. | Predicts the sites on the Pipecuronium molecule most likely to interact with the amino acid residues of the nicotinic acetylcholine (B1216132) receptor. |

| Binding Energy Calculation | Quantifies the strength of the interaction between the drug and its target (e.g., nAChR) or a reversal agent. | Helps in understanding the high potency of Pipecuronium by quantifying its binding affinity to the receptor active site. |

| Reaction Mechanism Studies | Models the transition states and energy profiles of chemical reactions, such as hydrolysis or metabolism. | Although Pipecuronium undergoes minimal metabolism, DFT could model potential degradation pathways. ncats.io |

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tci-thaijo.orgresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a large HOMO-LUMO gap indicates higher stability and lower chemical reactivity. tci-thaijo.org For Pipecuronium Bromide, a bisquaternary aminosteroid, the positive charges on the nitrogen atoms significantly influence the distribution and energy of these orbitals.

Analysis of the HOMO and LUMO can reveal:

Reactivity: The HOMO-LUMO gap provides a quantitative measure of the molecule's propensity to engage in chemical reactions.

Charge Transfer: The distribution of the HOMO and LUMO across the molecular structure indicates the regions involved in electron donation and acceptance during interactions with the nicotinic acetylcholine receptor (nAChR). The positively charged quaternary ammonium (B1175870) heads are expected to be primary sites for electrostatic and cation-π interactions, which would be reflected in the localization of the LUMO.

Bioactivity: The molecule's ability to interact with its biological target is directly related to its electronic properties, which are described by the FMOs. biomedres.us

Table 2: Conceptual HOMO-LUMO Analysis for Pipecuronium Bromide

| Parameter | Definition | Implication for Pipecuronium Bromide |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. | Indicates the propensity of electron-rich parts of the molecule (e.g., ester groups) to participate in interactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. | Likely localized around the positively charged quaternary nitrogen centers, making them key sites for interaction with negatively charged or aromatic residues in the nAChR binding pocket. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A relatively large gap would be expected due to the stable steroid backbone, contributing to its persistence at the neuromuscular junction. |

| Global Reactivity Descriptors | Properties like chemical potential, hardness, and softness, derived from HOMO/LUMO energies. researchgate.net | These descriptors quantify the overall reactivity and stability of the molecule, providing a theoretical basis for its potent and long-acting antagonist behavior. |

Molecular Dynamics Simulations (Inferred)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment (like water or a biological membrane).

For aminosteroid neuromuscular blockers like Pipecuronium Bromide, MD simulations are invaluable for understanding their dynamic behavior, which is crucial for their function. rsc.orgrsc.org While a static image from docking can show a possible binding pose, MD simulations reveal how the molecule behaves in a solvated, physiological-like environment, how it approaches its binding site, and the stability of the drug-receptor complex once formed. cambridge.org

Key applications of MD simulations for Pipecuronium would include:

Conformational Analysis: The rigid androstane (B1237026) backbone of Pipecuronium limits its flexibility, but the piperazinium groups at either end have conformational freedom. MD simulations can explore the preferred orientations of these groups in solution, which can influence how the molecule fits into the receptor's binding pocket. rsc.orgrsc.org

Solvation Effects: MD simulations explicitly model the interactions between the drug and surrounding water molecules, providing insight into how solvation affects the drug's conformation and its availability to bind to the receptor.

Studies on the structurally related compound pancuronium (B99182) have used MD simulations to investigate the conformational flexibility of the A-ring and its substituents, providing a model to explain differences in receptor selectivity compared to vecuronium. rsc.orgrsc.org These findings can be extrapolated to understand the structural dynamics of Pipecuronium.

Molecular Docking Simulations for Receptor Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). biomedres.us This method is essential for understanding the interaction between a drug like Pipecuronium Bromide and its molecular target, the nicotinic acetylcholine receptor (nAChR). patsnap.compatsnap.com

Pipecuronium acts as a competitive antagonist, meaning it binds to the same site as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor. patsnap.compatsnap.com Docking simulations place the Pipecuronium molecule into a 3D model of the nAChR binding site and score the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

The process involves:

Preparation of Structures: High-resolution structures of the nAChR (often based on homology models or cryo-electron microscopy data) and the optimized 3D structure of Pipecuronium are prepared.

Docking Algorithm: A search algorithm samples a large number of possible orientations of Pipecuronium within the receptor's binding pocket.

Scoring Function: Each pose is evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy score is predicted to be the most stable and likely binding mode.

For Pipecuronium, docking simulations would aim to elucidate:

Binding Site: Confirming binding at the interface between the α and non-α (δ or ε) subunits of the nAChR.

Key Interactions: Identifying the specific amino acid residues that form critical bonds with the drug. The two quaternary ammonium heads of Pipecuronium are crucial for strong interactions, particularly cation-π interactions with aromatic residues (like tryptophan and tyrosine) and electrostatic interactions with acidic residues (like aspartate or glutamate) in the binding pocket.

Basis of Potency: Explaining the high potency of Pipecuronium by analyzing the network of interactions that anchor it firmly in the binding site, preventing ACh from binding. oup.com

Table 3: Potential Key Interacting Residues in the nAChR Binding Site for Pipecuronium

| Receptor Subunit | Amino Acid Residue (Example) | Type of Interaction | Role in Binding |

| α (Principal face) | Tryptophan (Trp), Tyrosine (Tyr) | Cation-π | The aromatic rings interact favorably with the positive charge of the quaternary nitrogen on Pipecuronium. |

| α (Principal face) | Tyrosine (Tyr), Threonine (Thr) | Hydrogen Bond | The hydroxyl groups can act as H-bond donors/acceptors with the ester oxygens of Pipecuronium. |

| non-α (Complementary face) | Aspartate (Asp), Glutamate (Glu) | Electrostatic (Ionic) | Negatively charged side chains attract the positively charged quaternary nitrogen heads. |

| Various | Leucine (Leu), Isoleucine (Ile) | Hydrophobic (van der Waals) | Nonpolar parts of the steroid nucleus interact with hydrophobic pockets in the receptor, contributing to overall binding. |

In Silico Prediction of Pharmacokinetic Parameters

In silico methods are increasingly used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound from its chemical structure alone. nih.govnih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles and flag those likely to fail, saving time and resources. nih.gov For a compound like Pipecuronium Bromide, which is a bisquaternary ammonium steroid, these predictions can be challenging due to its permanent positive charges and high molecular weight. nih.goveuropa.eu

Various computational models, including Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, are trained on large datasets of known compounds to make these predictions. mdpi.comgreenstonebio.com Key pharmacokinetic parameters that can be predicted in silico include:

Gastrointestinal (GI) Absorption: Predicted to be very low for Pipecuronium due to its high polarity and charge, which is consistent with its intravenous route of administration. nih.gov

Blood-Brain Barrier (BBB) Permeation: Predicted to be negligible. The permanent charges and low lipophilicity prevent it from crossing the BBB. rsc.org

Plasma Protein Binding: The extent to which a drug binds to proteins in the blood.

Volume of Distribution (Vd): Indicates the extent of a drug's distribution in body tissues. Quaternary ammonium compounds are generally confined to the plasma and extracellular fluid, suggesting a low Vd.

Metabolism: Prediction of metabolic stability and the cytochrome P450 (CYP) enzymes involved. Pipecuronium is known to undergo very little metabolism. ncats.io

Clearance (CL) and Half-life (t½): Prediction of the rate at which the drug is removed from the body and the time it takes for its plasma concentration to reduce by half. Pipecuronium is primarily excreted by the kidneys and liver. ncats.io

Table 4: Comparison of In Silico Predicted vs. Clinically Observed Pharmacokinetic Parameters for Pipecuronium

| Parameter | In Silico Prediction (Conceptual) | Clinically Observed Value (Approximate) | Rationale/Comment |

| GI Absorption | Very Low / Poor | N/A (Administered IV) | High polarity and permanent charges prevent oral absorption. |

| BBB Permeability | No | No | Molecule is too polar and charged to cross the blood-brain barrier. rsc.org |

| Metabolism | Low / Minimal | Very little metabolism | The stable steroid structure is not readily biotransformed. ncats.io |

| Excretion | Primarily Renal and Hepatic | Excreted by kidney and liver | Consistent with charged, water-soluble compounds. ncats.io |

| Half-life (t½) | Long | ~111-143 min | The molecule's high affinity for the receptor and slow clearance contribute to its long duration of action. |

| Volume of Distribution (Vd) | Low | ~350-452 mL/kg | Distribution is largely restricted to the extracellular space due to its hydrophilic nature. |

Note: Clinically observed values are sourced from studies in adult patients and can vary based on patient population and clinical context. The "In Silico Prediction" column is based on general principles for compounds with Pipecuronium's structure, as specific proprietary prediction data is not available.

Future Research Directions in Pipecuronium Bromide Chemistry and Pharmacology

Novel Analog Design and Synthesis based on Advanced SAR Principles

The future design and synthesis of novel analogs of pipecuronium (B1199686) bromide will likely be guided by advanced Structure-Activity Relationship (SAR) principles, building upon the knowledge gained from the broader class of aminosteroid (B1218566) neuromuscular blockers. oup.com The goal is to develop molecules with potentially more desirable pharmacokinetic or pharmacodynamic profiles.

Key areas of focus for analog design include:

Modification of the Steroid Nucleus: The androstane (B1237026) core of pipecuronium provides a rigid scaffold. Future synthesis could explore modifications to this core to alter lipophilicity and metabolic stability.

Alteration of the Quaternary Ammonium (B1175870) Groups: Pipecuronium's bisquaternary structure, with dimethylpiperazinium groups at the A and D rings, is crucial for its potent blocking activity. oup.com Research could investigate the replacement of these groups with other cyclic or acyclic quaternary moieties to modulate potency, duration of action, and potential for histamine (B1213489) release.

Varying the Interonium Distance: The distance between the two quaternary nitrogen atoms is a critical determinant of blocking potency at the nicotinic acetylcholine (B1216132) receptor (nAChR). While pipecuronium already possesses a considerable interonium distance, systematic synthesis of analogs with varied linker lengths between the steroid D-ring and the second quaternary group could fine-tune receptor affinity and selectivity. oup.comnih.gov

Ester Group Modification: The acetate (B1210297) esters at the C3 and C17 positions influence the drug's metabolism. pfizer.com Designing analogs with different ester groups could lead to compounds with alternative metabolic pathways or rates of hydrolysis, potentially altering the duration of action.

Rational drug design, leveraging computational chemistry, will be instrumental in predicting the pharmacological effects of these structural modifications before undertaking complex synthetic procedures. mpdkrc.edu.innih.gov

Table 1: Key Structure-Activity Relationship (SAR) Insights for Aminosteroid Neuromuscular Blockers

| Structural Feature | Role in Pharmacological Activity | Potential for Future Modification |

| Steroid Nucleus | Provides a rigid, bulky scaffold essential for receptor interaction. oup.com | Introduction of heteroatoms or unsaturation to alter polarity and metabolism. wikipedia.org |

| Bisquaternary Structure | Confers high potency by interacting with two sites on the nAChR. oup.com | Synthesis of monoquaternary or asymmetric bisquaternary analogs to modify potency and duration. |

| Interonium Distance | Critical for optimal binding to the nAChR; typically 1.8-2.1 nm for high potency. oup.com | Systematic variation to fine-tune receptor subtype selectivity. |

| Acetylcholine-like Moieties | The acetate esters contribute to binding and are sites for metabolism. nih.gov | Replacement with more stable or alternative ester groups to control metabolic inactivation. |

Advanced Receptor Modeling and Binding Site Characterization

Pipecuronium bromide exerts its effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChR) located on the postsynaptic membrane of the neuromuscular junction. patsnap.com The nAChR is a pentameric ligand-gated ion channel composed of different subunits (α, β, γ, δ, ε). oup.com While it is understood that pipecuronium binds to the two α-subunits, the precise conformational changes and molecular interactions are areas for advanced research. oup.compatsnap.com

Future research will likely employ sophisticated computational modeling and biophysical techniques to:

Develop High-Resolution Models: Utilize cryo-electron microscopy (cryo-EM) and X-ray crystallography to generate high-resolution structures of the nAChR in complex with pipecuronium or its analogs. This would provide unprecedented detail of the binding pocket.

Perform Molecular Dynamics Simulations: Simulate the dynamic interactions between pipecuronium and the nAChR over time. nih.gov This can reveal the stability of the drug-receptor complex, the role of individual amino acid residues in binding, and the allosteric changes induced by the ligand.

Characterize Subunit-Specific Interactions: Investigate how pipecuronium's bulky bisquaternary structure interacts differently with the α/δ and α/γ (or α/ε) subunit interfaces of the receptor. oup.com This could explain its high potency and guide the design of analogs with improved receptor selectivity.

Table 2: Subunits of the Nicotinic Acetylcholine Receptor (nAChR) at the Neuromuscular Junction